5-Amino-6-chloroquinoline
Overview
Description
5-Amino-6-chloroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of both amino and chloro substituents on the quinoline ring enhances its chemical reactivity and biological activity.
Mechanism of Action
Mode of Action
The mode of action of 5-Amino-6-chloroquinoline is suggested to be similar to that of Chloroquine (CQ), a well-known antimalarial drug . Chloroquine inhibits the action of heme polymerase, which causes the buildup of toxic heme in Plasmodium species . The presence of the short linker chain in this compound is believed to enable the molecule to circumvent the parasite-resistance mechanism (PfCRT), making it active against CQ-resistant parasites .
Pharmacokinetics
It is N-dealkylated primarily by CYP2C8 and CYP3A4 to N-desethylchloroquine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloroquinoline typically involves the chlorination of 5-aminoquinoline. One common method is the Sandmeyer reaction, where 5-aminoquinoline is diazotized and then treated with copper(I) chloride to introduce the chloro group at the 6-position . Another method involves the direct chlorination of 5-aminoquinoline using reagents like phosphorus pentachloride or thionyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or potassium carbonate as bases, with nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Amino-6-hydroxyquinoline.
Substitution: 5-Amino-6-alkylaminoquinoline or 5-Amino-6-thioquinoline.
Scientific Research Applications
5-Amino-6-chloroquinoline has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinoline: The parent compound with a wide range of biological activities.
6-Chloroquinoline: Lacks the amino group but retains antimicrobial properties.
Uniqueness
5-Amino-6-chloroquinoline is unique due to the presence of both amino and chloro substituents, which enhance its chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
6-chloroquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJUMRMBGSXZBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485177 | |
Record name | 5-Amino-6-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341010-40-0 | |
Record name | 5-Amino-6-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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